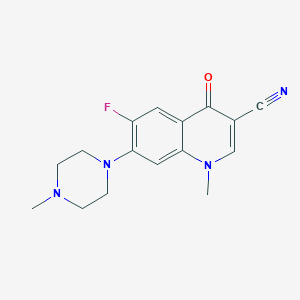
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinolone antibiotics that have been widely used in the treatment of bacterial infections.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Research has focused on synthesizing and evaluating the antibacterial activities of compounds within the fluoroquinolone class, including structural analogs of "6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile". Studies have developed alternative synthesis methods for potent antibacterial agents, highlighting regiospecific reactions and cyclization techniques to improve efficacy and yield (Chu et al., 1992)[https://consensus.app/papers/synthesis-temafloxacin-potent-agent-chu/ae3d4a906dc655ca88bf472aff70b491/?utm_source=chatgpt]. Another study explored the synthesis and antibacterial activity of fluoroquinolone-based 4-thiazolidinones, underscoring the structural diversity within this class and its significance in antimicrobial potency (Patel & Patel, 2010)[https://consensus.app/papers/synthesis-study-fluoroquinolonebased-4thiazolidinones-patel/1e07e8d29c2d56d98b8d03ecf2f923a4/?utm_source=chatgpt].
Mechanisms of Action and Resistance
Fluoroquinolones, including "this compound", act primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. A comprehensive review by Wolfson and Hooper (1985) detailed the structures, mechanisms of action, resistance, and spectra of activity in vitro for fluoroquinolones, providing a foundation for understanding their broad-spectrum antibacterial efficacy[https://consensus.app/papers/fluoroquinolones-structures-mechanisms-action-wolfson/34a8aedbb31d597c9d36e17c945fffcb/?utm_source=chatgpt].
Structural Modifications for Enhanced Efficacy
Significant research has been devoted to modifying the fluoroquinolone structure to enhance antimicrobial potency and spectrum. For example, the introduction of novel piperazines at the C-7 position of quinolones has been shown to produce compounds with comparable in vitro antibacterial activity to reference drugs like ciprofloxacin, indicating the potential for structural modifications to improve therapeutic profiles (Ziegler et al., 1990)[https://consensus.app/papers/synthesis-structureactivity-relationships-ziegler/f3f2c61ce08655b08417a1973ed9e5a3/?utm_source=chatgpt].
Potential Therapeutic Applications
Beyond their established role as antibacterial agents, fluoroquinolones are being investigated for other therapeutic applications. Studies have explored their potential as anti-tubercular and antibacterial agents against respiratory pathogens, highlighting the versatility of fluoroquinolones in addressing a range of infectious diseases (Suresh et al., 2014)[https://consensus.app/papers/synthesis-evaluation-suresh/4b970df713725d2b92823bb11f9e9e3a/?utm_source=chatgpt]. Additionally, the exploration of fluoroquinolones for inhibiting DNA gyrase of Staphylococcus aureus showcases their potential in combating antibiotic-resistant bacteria (Sabbagh & Murad, 2015)[https://consensus.app/papers/silico-study-novel-fluoroquinolones-inhibitors-gyrase-sabbagh/fca5eb83b1a7513992bae208ee02690b/?utm_source=chatgpt].
Propiedades
IUPAC Name |
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-19-3-5-21(6-4-19)15-8-14-12(7-13(15)17)16(22)11(9-18)10-20(14)2/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAEKDEOHANRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

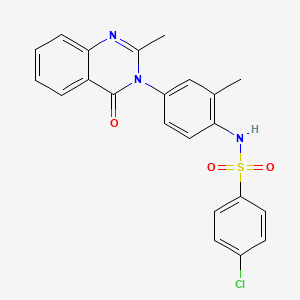
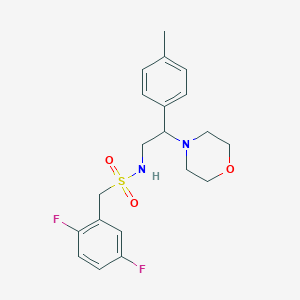
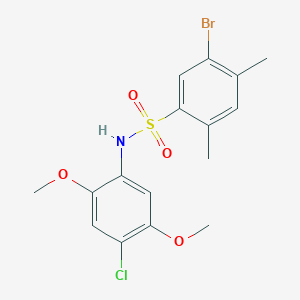
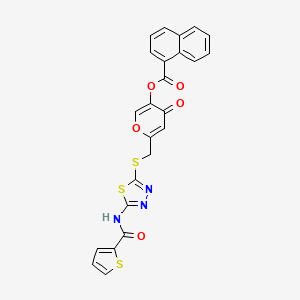
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)
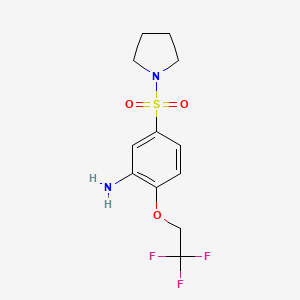
![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)
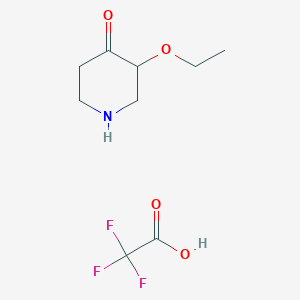
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)

![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)